N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE
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Overview
Description
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated phenyl ring with a trifluoromethyl group, a triazoloquinazoline moiety, and a sulfanylacetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Attachment of the Chlorinated Phenyl Ring: This step involves the coupling of the chlorinated phenyl ring with the triazoloquinazoline core, typically through palladium-catalyzed cross-coupling reactions.
Final Acetamide Formation: The final step involves the formation of the acetamide linkage through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]-2-({8,9-DIMETHOXY-2-METHYL-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL}SULFANYL)ACETAMIDE: shares structural similarities with other triazoloquinazoline derivatives and sulfanylacetamide compounds.
Uniqueness
Unique Structural Features: The combination of a chlorinated phenyl ring, a trifluoromethyl group, and a triazoloquinazoline moiety makes this compound unique.
Distinct Biological Activities: Its potential to inhibit specific molecular targets, such as CDKs, distinguishes it from other similar compounds.
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide, identified by its CAS number 958595-07-8, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C25H16ClF3N4O2S with a molecular weight of 528.9 g/mol. Its structure features a chloro-trifluoromethyl phenyl group and a triazoloquinazoline moiety, which are known for their biological activities.
Property | Value |
---|---|
Molecular Formula | C25H16ClF3N4O2S |
Molecular Weight | 528.9 g/mol |
CAS Number | 958595-07-8 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
Case Study: Cytotoxicity Evaluation
In a study conducted by Fayad et al., the compound was screened against multicellular spheroids derived from different cancer cell lines. The results indicated significant cytotoxic effects with varying IC50 values depending on the cell line tested:
Cell Line | IC50 (µM) |
---|---|
MCF7 | 3.79 |
A549 | 26 |
HepG2 | 0.74 |
These findings suggest that the compound may effectively target specific cancer types, making it a candidate for further development in anticancer therapies.
The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, particularly at the S phase.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic pathways.
- Targeting Specific Kinases : The sulfonamide group may inhibit key kinases involved in cancer progression.
Antimicrobial Activity
In addition to anticancer properties, sulfonamide derivatives have shown antimicrobial activity against various pathogens. The compound's structure allows it to compete with para-aminobenzoic acid (PABA), inhibiting folate biosynthesis in bacteria.
Table 2: Antimicrobial Efficacy
Pathogen | Activity |
---|---|
Staphylococcus aureus | Bacteriostatic |
Escherichia coli | Inhibition observed |
Research Findings
Several studies have been published regarding the biological activity of similar compounds:
- Bouabdallah et al. reported significant cytotoxic potential for related sulfonamide derivatives against Hep-2 and P815 cell lines.
- Wei et al. described derivatives that displayed potent antitumor activity with IC50 values comparable to established chemotherapeutics.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3N5O3S/c1-10-26-19-12-7-16(32-2)17(33-3)8-14(12)28-20(30(19)29-10)34-9-18(31)27-15-6-11(21(23,24)25)4-5-13(15)22/h4-8H,9H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHURFKTWMUFSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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